molecular formula C11H18ClNO2 B3078495 N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride CAS No. 1051919-34-6

N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride

Cat. No. B3078495
CAS RN: 1051919-34-6
M. Wt: 231.72 g/mol
InChI Key: LWYVWBJIOVVZIR-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride, otherwise known as M4ME, is a versatile compound used in a variety of scientific research applications. M4ME is a derivative of methoxy-4-methylphenol and is a widely used reagent in organic synthesis. Its versatility lies in its ability to act as a catalyst or reagent in a variety of organic reactions, as well as its ability to form covalent bonds with a range of substrates. In addition, M4ME has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : N-(2-ethyl) thiophene methylamine was synthesized through polymerization and cyclization reactions using related materials, showing the potential for creating derivatives of N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride (Liu Bing-zh, 2013).
  • Molecular Structure Analysis : Powder diffraction studies on compounds like methylamine hydrochloride have been conducted, which is relevant for understanding the structural properties of similar compounds (Lasocha et al., 2006).

Potential Applications in Drug Development

  • Neurological Research : Investigations into serotonin 2A-receptor agonists like R-96544, a compound similar in structure, have shown potential in studying neurological and psychiatric conditions (Ogawa et al., 2002).
  • Antibacterial Research : The study of compounds like 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally related, has revealed their potential as inhibitors of bacterial DNA polymerase and their effectiveness against Gram-positive bacteria (Zhi et al., 2005).

Role in Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of various novel compounds, such as 2-arylmorpholine hydrochlorides, which are relevant to the synthesis pathways of this compound (Hu Ai-xi, 2005).
  • Optical and Nonlinear Optical Studies : The nonlinear optical properties of hydrazones have been investigated, which can be related to the study of optical properties in similar compounds (Naseema et al., 2010).

Environmental and Analytical Chemistry

  • Analytical Method Development : Novel methods for determining aliphatic amines like methylamine in environmental samples have been developed, which could be adapted for analyzing related compounds (We Burnett, 2014).

properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-9-4-5-10(11(8-9)13-3)14-7-6-12-2;/h4-5,8,12H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYVWBJIOVVZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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